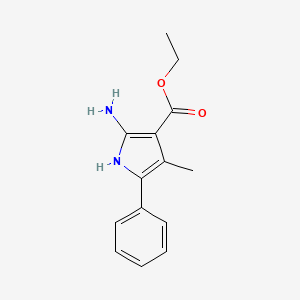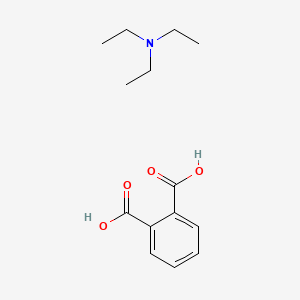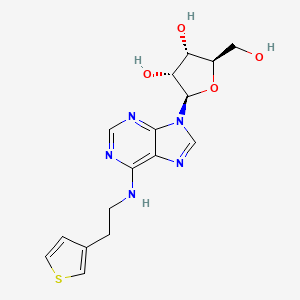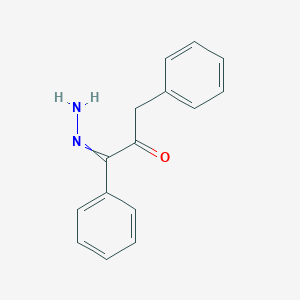
1-Hydrazinylidene-1,3-diphenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinylidene-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H14N2O It is a derivative of 1,3-diphenylpropan-2-one, where a hydrazine group replaces one of the carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydrazinylidene-1,3-diphenylpropan-2-one typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinylidene-1,3-diphenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields various hydrazine derivatives.
Substitution: Results in substituted hydrazine compounds.
Scientific Research Applications
1-Hydrazinylidene-1,3-diphenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydrazinylidene-1,3-diphenylpropan-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1,3-Diphenylpropan-2-one: The parent compound, lacking the hydrazine group.
1,3-Diphenyl-2-propen-1-one: A structurally similar compound with a double bond.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another derivative with hydroxyl groups.
Uniqueness: 1-Hydrazinylidene-1,3-diphenylpropan-2-one is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106584-60-5 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-hydrazinylidene-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H14N2O/c16-17-15(13-9-5-2-6-10-13)14(18)11-12-7-3-1-4-8-12/h1-10H,11,16H2 |
InChI Key |
VMHHGBALDNBSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



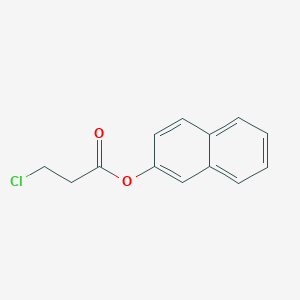
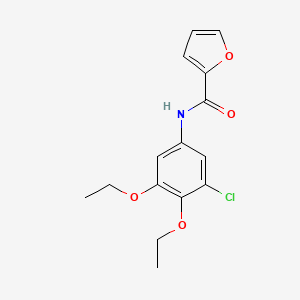
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
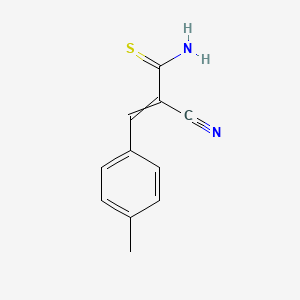
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
